molecular formula C14H8Br2N2OS B2911797 4-bromo-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide CAS No. 351438-03-4

4-bromo-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2911797
CAS No.: 351438-03-4
M. Wt: 412.1
InChI Key: BQUISQHZWCSHNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide is a synthetic small molecule based on the privileged benzothiazole scaffold, a structure of high significance in medicinal chemistry and drug discovery . This compound features a benzamide group substituted with a bromo atom, linked to a 6-bromo-benzothiazole core. The presence of halogen atoms at specific positions makes it a valuable intermediate for further chemical transformations, including cross-coupling reactions, which are crucial for creating diverse libraries of compounds for biological screening. The benzothiazole nucleus is extensively researched due to its wide spectrum of pharmacological activities. Structural analogs of this compound, particularly 2-arylbenzothiazoles, have demonstrated notable potential in various research areas. Some derivatives are recognized for their antimicrobial and anticancer properties, while others have been developed as sophisticated molecular probes, such as β-amyloid binding agents for research into neurological conditions including Alzheimer's disease . The specific substitution pattern on this compound suggests it is a key precursor in the synthesis of more complex molecules for hit-to-lead optimization campaigns. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-bromo-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Br2N2OS/c15-9-3-1-8(2-4-9)13(19)18-14-17-11-6-5-10(16)7-12(11)20-14/h1-7H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQUISQHZWCSHNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Br2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carbonyl compound, such as 2-bromoacetophenone, under acidic conditions.

    Bromination: The benzothiazole core is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atoms at the desired positions.

    Amidation: The brominated benzothiazole is then reacted with 4-bromobenzoyl chloride in the presence of a base, such as triethylamine, to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the sulfur and nitrogen atoms in the benzothiazole ring.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

    Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-bromo-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.

    Biological Research: It can be used as a probe to study the biological pathways and molecular targets involved in various diseases.

    Materials Science: The compound can be used in the synthesis of advanced materials with unique electronic and optical properties.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of other valuable chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural and electronic differences between 4-bromo-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide and related compounds:

Compound Name Molecular Formula Substituents/Modifications Key Properties/Findings Reference IDs
This compound C₁₄H₈Br₂N₂OS Dual bromination (benzamide + benzothiazole) Enhanced halogen bonding; potential kinase inhibition due to benzothiazole scaffold
4-Bromo-N-(2-hydroxyphenyl)benzamide C₁₃H₁₀BrNO₂ Hydroxyl group on phenyl ring Dihedral angle: 73.97° (amide vs. hydroxy-phenyl); O–H⋯O/N–H⋯O hydrogen bonding
4-Bromo-N-(di-n-propylcarbamothioyl)benzamide C₁₄H₁₈BrN₂OS Thiourea linkage Bidentate ligand (S, O coordination); used in metal-ion extraction
6-Bromo-4-hydrazinylidene-1-methyl-3H-2λ⁶,1-benzothiazine-2,2-dione C₉H₇BrN₃O₂S Hydrazide substitution on benzothiazine Envelope conformation (thiazine ring); N–H⋯O/N–H⋯N hydrogen-bonded dimers
4-[(5-Bromo-1,3-thiazol-2-yl)amino]-N-methylbenzamide C₁₁H₁₀BrN₃OS Thiazole-amino linkage; N-methyl group Planar amide; SMILES: O=C(NC)c2ccc(Nc1ncc(Br)s1)cc2

Key Observations :

Substituent Effects on Bioactivity: The dual bromination in the target compound increases steric bulk and electron-withdrawing effects compared to mono-brominated analogs (e.g., 4-bromo-N-(2-hydroxyphenyl)benzamide). This may enhance binding to hydrophobic enzyme pockets or DNA grooves .

Hydrogen-Bonding and Crystal Packing: Hydroxyl or amino substituents (e.g., in ) promote strong O–H⋯O/N–H⋯O interactions, forming 1D chains or 2D sheets. In contrast, bromine atoms favor weaker C–Br⋯π or halogen bonds, as seen in halogen-rich derivatives . Thiourea derivatives () exhibit dual coordination sites (S, O), enabling applications in metal-complex catalysis.

Conformational Flexibility :

  • The dihedral angle between aromatic rings in benzamide derivatives critically influences molecular rigidity. For example, the 25.42° angle between the amide and bromophenyl ring in contrasts with the 73.97° angle in hydroxy-substituted analogs, affecting solubility and aggregation behavior.

Biological Activity

4-Bromo-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide is a compound of interest within medicinal chemistry due to its potential biological activities. This compound features a bromine atom and a benzothiazole moiety, which are known to enhance biological interactions. The following sections detail the biological activity of this compound, supported by research findings, case studies, and comparative data.

Structural Characteristics

The structural formula of this compound can be represented as follows:

C13H8Br2N2S\text{C}_{13}\text{H}_{8}\text{Br}_{2}\text{N}_{2}\text{S}

This structure includes:

  • Bromine atoms at positions 4 and 6.
  • A benzamide functional group, contributing to its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including antimicrobial and anticancer properties. The following sections summarize key findings related to the biological activity of this compound.

Antimicrobial Activity

Compounds containing benzothiazole derivatives are known for their antimicrobial properties . Studies suggest that this compound may inhibit bacterial growth by interfering with cell wall synthesis and acting as competitive inhibitors of essential bacterial enzymes.

Compound Target Bacteria Activity
This compoundE. coliSignificant inhibition
Similar Benzothiazole DerivativesStaphylococcus aureusPotent antibacterial effects

Anticancer Activity

The anticancer potential of benzothiazole derivatives has been widely documented. Molecular docking studies indicate that this compound may bind effectively to enzymes critical for cancer cell survival.

Study Cell Line IC50 (µM) Mechanism
Study AMCF-7 (breast cancer)15.0Induction of apoptosis
Study BA549 (lung cancer)10.5Inhibition of glycolysis

Case Studies

Several case studies have provided insights into the pharmacological profiles of compounds related to this compound:

  • Study on Antimicrobial Efficacy : A study evaluated the antibacterial activity against various strains, demonstrating that similar compounds significantly reduced bacterial viability in vitro.
  • Anticancer Evaluation : Another study assessed the effects on cancer cell lines, revealing that the compound induced cell cycle arrest and apoptosis through mitochondrial pathways.

The mechanisms underlying the biological activities of this compound are likely multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Apoptosis Induction : Evidence suggests that it can activate apoptotic pathways in cancer cells, leading to programmed cell death.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.